molecular formula C22H19Cl2N3O2S B4116563 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide

2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide

Cat. No. B4116563
M. Wt: 460.4 g/mol
InChI Key: MNCGKHJENIXSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPH-715 belongs to the class of N-heterocyclic compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to possess significant anti-inflammatory and antitumor activities. In one study, 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide was found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. This suggests that 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
In another study, 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide in cancer cells involves the induction of apoptosis, or programmed cell death. This suggests that 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide may be useful in the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of NF-κB by 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide has been found to possess antioxidant properties. This suggests that 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide may be useful in the prevention of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide is its high potency and selectivity for the NF-κB signaling pathway. This makes it an attractive candidate for the development of new anti-inflammatory and antitumor drugs. However, one limitation of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new formulations of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide in other diseases, such as neurodegenerative diseases and viral infections. Finally, the development of 2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide analogs with improved potency and selectivity may lead to the discovery of new drugs with even greater therapeutic potential.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(4-phenylphenoxy)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2S/c1-14(29-18-10-7-16(8-11-18)15-5-3-2-4-6-15)21(28)26-27-22(30)25-17-9-12-19(23)20(24)13-17/h2-14H,1H3,(H,26,28)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGKHJENIXSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(biphenyl-4-yloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.